molecular formula C24H36N4O6 B580106 N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt CAS No. 207572-68-7

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

Cat. No. B580106
CAS RN: 207572-68-7
M. Wt: 476.574
InChI Key: LZFATBMLSYHRTC-WXXKFALUSA-N
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Description

“N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt” is also known as Rilmenidine hemifumarate salt . It is a bioactive small molecule with a molecular weight of 238.28 . The CAS Number for this compound is 207572-68-7 .


Physical And Chemical Properties Analysis

This compound is a solid and white in color . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

Scientific Research Applications

Antidepressant Profile

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine and its derivatives have been explored for their antidepressant properties. Bourin et al. (1988) found that certain derivatives exhibit an antidepressant profile, suggesting a potential application in mental health treatment (Bourin, Creuzet, Jarry, & Colombel, 1988).

Serotonin 5-HT4 Receptor Agonistic Activity

These compounds also demonstrate significant activity as serotonin 5-HT4 receptor agonists. Research by Kakigami et al. (1998) revealed that specific isomers of similar compounds exhibit serotonin 5-HT4 receptor agonistic activity, which could be beneficial for neurological or gastrointestinal disorders (Kakigami, Usui, Ikami, Tsukamoto, Miwa, Taga, & Kataoka, 1998).

Use in Peptide Synthesis

The compound has been utilized in peptide synthesis as well. Carpino et al. (2009) demonstrated the use of the N-dicyclopropylmethyl (Dcpm) residue in amino acids for amide bond protection during peptide synthesis, which is vital in the production of complex peptides (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).

Ring Expansion in Organic Synthesis

In organic synthesis, particularly in the formation of 3,4-dihydro-alpha-pyrones, N-heterocyclic carbene catalyzed ring expansion of formylcyclopropanes involving similar compounds has been reported. This synthesis approach was documented by Li, Dai, and You (2009), showcasing the compound's role in facilitating complex chemical transformations (Li, Dai, & You, 2009).

Other Pharmacological Studies

Additional pharmacological studies include the investigation of related compounds in learning and memory impairment models in rats and the exploration of their effects as alpha-2 adrenoceptor agonists, suggesting a range of potential therapeutic applications (Isomae, Morimoto, Hasegawa, Morita, & Kamei, 2003); (Laubie, Poignant, Scuvée-Moreau, Dabire, Dresse, & Schmitt, 1985).

Mechanism of Action

Rilmenidine hemifumarate is a selective ligand for I1-imidazoline and α2-AR agonist . This suggests that it may interact with these receptors to exert its biological effects.

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFATBMLSYHRTC-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017676
Record name N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207572-68-7
Record name N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
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